Mirtazapine-d3 N-Oxide
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Overview
Description
Mirtazapine-d3 N-Oxide is a deuterated derivative of Mirtazapine, a tetracyclic piperazino-azepine antidepressant. Mirtazapine is primarily used in the treatment of major depressive disorder and has off-label uses for insomnia and appetite stimulation . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Mirtazapine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mirtazapine-d3 N-Oxide typically involves the oxidation of Mirtazapine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Mirtazapine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Mirtazapine to its N-oxide form.
Reduction: Reduction of the N-oxide back to the parent compound, Mirtazapine.
Substitution: Possible substitution reactions at the nitrogen or aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: this compound.
Reduction: Mirtazapine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mirtazapine-d3 N-Oxide is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Mirtazapine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Mirtazapine.
Drug Development: Used as a reference compound in the development of new antidepressants and related drugs.
Biological Studies: Exploring the biological effects and mechanisms of action of Mirtazapine and its derivatives.
Mechanism of Action
The mechanism of action of Mirtazapine-d3 N-Oxide is similar to that of Mirtazapine. It involves antagonism of central adrenergic and serotonergic receptors. Specifically, it acts as an antagonist at the alpha-2 adrenergic receptors and serotonin 5-HT2 and 5-HT3 receptors. This dual action increases the release of norepinephrine and serotonin, leading to its antidepressant effects .
Comparison with Similar Compounds
Mirtazapine: The parent compound, used as an antidepressant.
N-desmethylmirtazapine: A metabolite of Mirtazapine with similar pharmacological properties.
8-Hydroxymirtazapine: Another metabolite formed through hydroxylation.
Uniqueness: Mirtazapine-d3 N-Oxide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, providing valuable insights into the metabolism and action of Mirtazapine .
Biological Activity
Mirtazapine-d3 N-Oxide is a deuterated derivative of the antidepressant mirtazapine, which is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). This compound is of particular interest due to its unique pharmacological properties and its role as a metabolite of mirtazapine. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C17H16D3N3O
- Molecular Weight : Approximately 284.37 g/mol
This compound features a nitrogen-oxide functional group, which differentiates it from its parent compound, mirtazapine. This structural modification may influence its biological activity and receptor interactions.
Mirtazapine exerts its antidepressant effects primarily through:
- Antagonism of Central Adrenergic Receptors : It acts as an antagonist at presynaptic α2-adrenergic receptors, enhancing noradrenergic neurotransmission.
- Serotonergic Modulation : this compound may also influence serotonergic pathways, although specific receptor interactions for the N-oxide form require further investigation.
Research indicates that metabolites like this compound could serve as prodrugs that enhance therapeutic efficacy by being converted back to active forms in vivo, potentially improving patient outcomes while minimizing side effects.
Metabolic Pathways
Mirtazapine undergoes extensive metabolism primarily through cytochrome P450 enzymes. Key metabolic pathways include:
- CYP2D6 and CYP3A4 : These enzymes are involved in the formation of various metabolites, including this compound.
- N-Oxidation : The conversion to the N-oxide form may alter pharmacokinetic properties and receptor binding profiles.
Understanding these metabolic processes is crucial for predicting drug interactions and individual responses to treatment .
Biological Activity and Pharmacokinetics
In vitro studies have shown that this compound exhibits biological activity that may differ from mirtazapine itself. Its pharmacokinetic properties include:
- Absorption and Distribution : this compound's deuterated nature allows for precise tracking in biological systems, enhancing the understanding of its metabolism.
- Protein Binding : Similar to mirtazapine, it is expected to have a high degree of protein binding, affecting its bioavailability.
Case Studies and Research Findings
Several studies have explored the implications of mirtazapine metabolites in clinical settings:
- Antidepressant Efficacy : Research has shown that patients treated with mirtazapine experience significant improvements in depressive symptoms. The role of metabolites like this compound in these outcomes remains an area for further exploration .
- Drug Interactions : Notable case reports indicate that combining mirtazapine with other medications can lead to enhanced effects or adverse reactions such as serotonin syndrome. Understanding how this compound interacts with other drugs could inform safer prescribing practices .
- Pharmacogenomics : Variations in metabolic enzyme activity among individuals can influence the efficacy and safety of mirtazapine therapy. Studies focusing on genetic polymorphisms affecting CYP enzymes may provide insights into personalized treatment approaches involving this compound .
Comparative Analysis
Compound | Mechanism of Action | Key Metabolites | Clinical Applications |
---|---|---|---|
Mirtazapine | Noradrenergic and serotonergic modulation | 8-Hydroxy metabolite | Major depressive disorder (MDD), insomnia |
This compound | Potential prodrug; altered receptor interactions | N-Oxides | Research applications in pharmacokinetics |
Properties
IUPAC Name |
5-oxido-5-(trideuteriomethyl)-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.